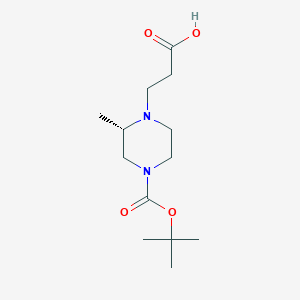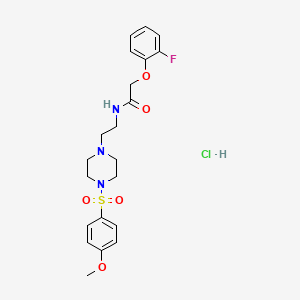![molecular formula C15H15N5O2S B2822135 N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034394-12-0](/img/structure/B2822135.png)
N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of bipyridine, which is a type of organic compound with two pyridine rings . Bipyridine derivatives have been employed in numerous applications, including various disciplines of research and technology .
Synthesis Analysis
Bipyridine derivatives can be synthesized through various methods. For instance, the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been used to produce a series of conjugated oligomers .Molecular Structure Analysis
Bipyridine has a structure of two pyridine rings linked together . The location of the nitrogen atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis
The rates of SN2-displacement reactions of simple alkyl derivatives follow the order primary R > secondary R ≫ tertiary R . This could potentially apply to the compound , depending on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, physical properties can include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Biological Evaluation and COX-2 Inhibition
Sulfonamide derivatives, including those with a pyrazole core, have been extensively studied for their biological activities. For instance, a series focused on the synthesis and biological evaluation of 1,5-diarylpyrazole class compounds as cyclooxygenase-2 (COX-2) inhibitors. This research led to the identification of celecoxib, a potent and selective COX-2 inhibitor, showcasing the application of sulfonamides in developing therapeutic agents for inflammation-related conditions (Penning et al., 1997).
Copper-Promoted Amination
In the field of organic chemistry, N-aminopyridinium ylides have been used as directing groups for copper-promoted C-H/N-H coupling of sp2 C-H bonds with pyrazoles and sulfonamides. This method facilitates the synthesis of complex molecules, demonstrating the utility of sulfonamides in synthetic chemistry (Kwak & Daugulis, 2019).
Metal Complex Synthesis
Research into mixed ligand complexes of sulfonamide derivatives has led to the synthesis of compounds with unique structural and spectral properties. For example, a study synthesized dimeric cadmium(II) adducts with unusual μ2-Osulfonamido bridges, contributing to the understanding of metal-sulfonamide interactions and their potential applications in materials science (Garnovskii et al., 2020).
Sulfonamide Derivatives as Enzyme Inhibitors
Sulfonamide derivatives have been explored for their potential as inhibitors of human carbonic anhydrases, enzymes involved in various biochemical processes. The development of polynuclear heterocyclic compound sulfonamides aims to enhance binding and inhibition efficacy, underlining the chemical versatility and biomedical significance of sulfonamides in drug design (Komshina et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-11-14(10-18-20)23(21,22)19-9-12-2-7-17-15(8-12)13-3-5-16-6-4-13/h2-8,10-11,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCGNOUUAAJHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

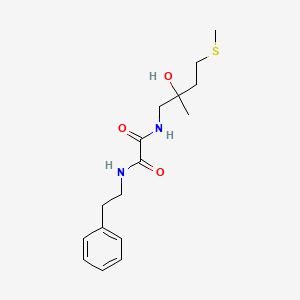
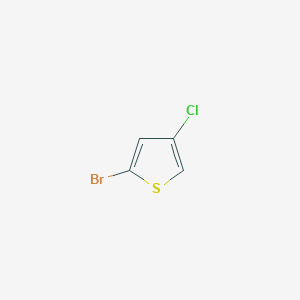
![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2822057.png)


![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2822062.png)
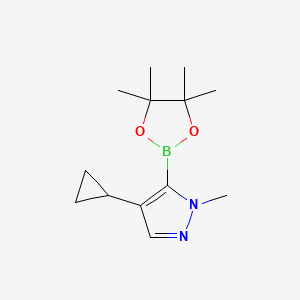
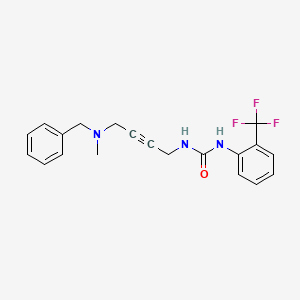
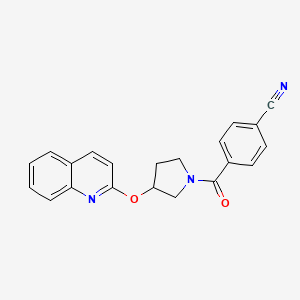
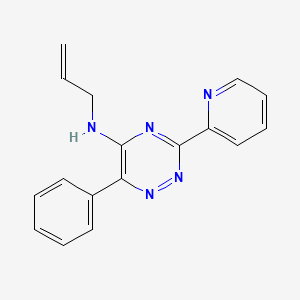
![3-Chloro-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2822071.png)
![7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2822072.png)
